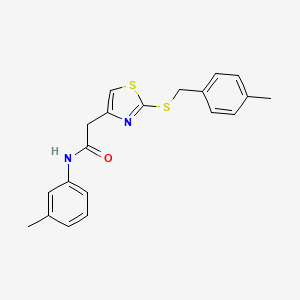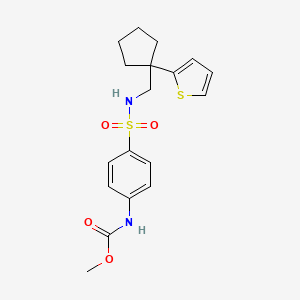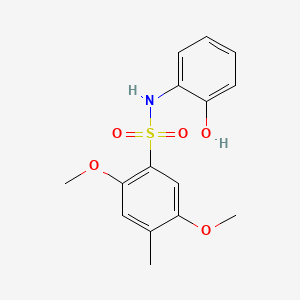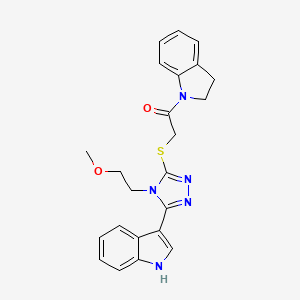
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitubercular Agents
Derivatives of 1H-indol-3-yl and 1,2,4-triazole have been designed and synthesized based on bioisosteric replacements, targeting Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR). Compounds from this series demonstrated good in vitro activity against the H37Rv strain of M. tuberculosis, with selectivity for Mtb-DHFR over the human variant. Docking studies predicted the binding mode within the active sites of both Mtb-DHFR and human DHFR, making these compounds valuable leads for the development of selective inhibitors of Mtb-DHFR with potential therapeutic application in tuberculosis (Sharma et al., 2019).
Anti-inflammatory Activity
Compounds containing 1,2,4-triazole moiety have shown promising anti-inflammatory activities. New derivatives were synthesized and demonstrated significant inhibition of rat paw edema, indicating their potential as anti-inflammatory agents. These compounds exhibited minimal ulceration compared to standard drugs and displayed moderate to good antimicrobial activities, suggesting a broad therapeutic potential (Labanauskas et al., 2004).
Anticancer Activity
Novel derivatives of 1,2,4-triazole bearing various functional groups have been synthesized and evaluated for their antioxidant and anticancer activities. Compounds with this structure showed greater antioxidant activity than ascorbic acid and demonstrated cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. The most active compound against the glioblastoma cell line was identified, highlighting the potential of these derivatives as anticancer agents (Tumosienė et al., 2020).
Anticonvulsant Agents
1,2,4-triazine derivatives, another close relative to the queried compound, have been synthesized and explored for their potential as anticonvulsant agents. Specific derivatives showed significant activity in maximal electroshock tests and subcutaneous pentylenetetrazole screens, pointing to their potential use in managing seizures. In vitro assays to understand the mechanisms of action, such as sodium channel binding and γ-amino butyric acid estimation, were also conducted (Ahuja & Siddiqui, 2014).
Safety And Hazards
The safety and hazards of a specific compound depend on its structure and properties. As I couldn’t find specific information on “2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone”, I recommend referring to the material safety data sheet (MSDS) provided by the manufacturer or supplier for safety and hazard information.
Orientations Futures
The future directions in the research of indole derivatives could involve exploring their diverse biological activities and their potential for newer therapeutic possibilities1. The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores has made it an important heterocyclic compound having broad-spectrum biological activities1. This has led researchers to synthesize various scaffolds of indole for screening different pharmacological activities1.
Please note that this is a general analysis based on indole derivatives. For a comprehensive analysis of the specific compound “2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone”, more specific information or studies would be needed.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-30-13-12-28-22(18-14-24-19-8-4-3-7-17(18)19)25-26-23(28)31-15-21(29)27-11-10-16-6-2-5-9-20(16)27/h2-9,14,24H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTWHWGCYXTLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

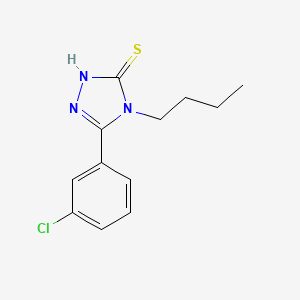
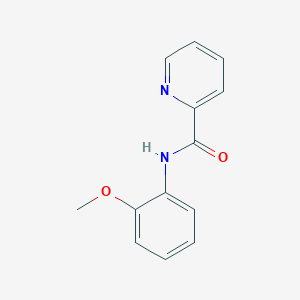
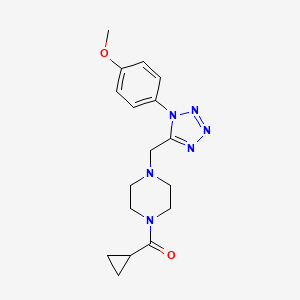
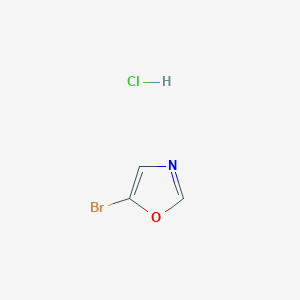
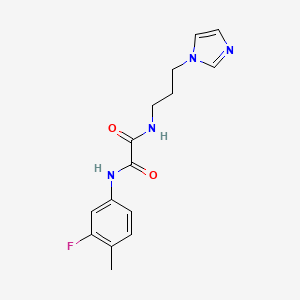
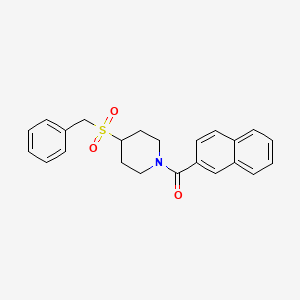
![(2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2645616.png)
![9-(4-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2645617.png)
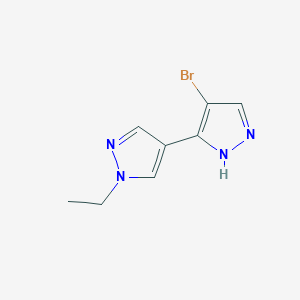
![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2645619.png)
![N-(2-ethylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B2645620.png)
